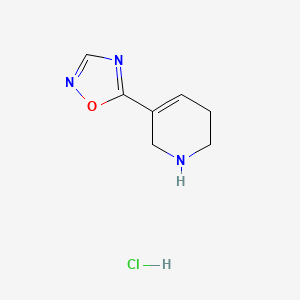
5-Amino-3-(2-fluoro-5-methylphenyl)-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-3-(2-fluoro-5-methylphenyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an amino group, a fluoro-substituted phenyl ring, and a triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(2-fluoro-5-methylphenyl)-1H-1,2,4-triazole typically involves the reaction of 2-fluoro-5-methylphenylhydrazine with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the triazole ring. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents can also be employed to enhance the reaction rate and selectivity. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-3-(2-fluoro-5-methylphenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The fluoro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Amino-3-(2-fluoro-5-methylphenyl)-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of agrochemicals and as an intermediate in the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Amino-3-(2-fluoro-5-methylphenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The amino group and the triazole ring can form hydrogen bonds and coordinate with metal ions, affecting various biological pathways. The fluoro-substituted phenyl ring can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Amino-3-(2-chloro-5-methylphenyl)-1H-1,2,4-triazole
- 5-Amino-3-(2-bromo-5-methylphenyl)-1H-1,2,4-triazole
- 5-Amino-3-(2-iodo-5-methylphenyl)-1H-1,2,4-triazole
Uniqueness
Compared to its analogs, 5-Amino-3-(2-fluoro-5-methylphenyl)-1H-1,2,4-triazole exhibits unique properties due to the presence of the fluoro group. Fluorine atoms can significantly influence the compound’s electronic properties, stability, and reactivity. This makes it a valuable compound for various applications, particularly in medicinal chemistry, where fluorine substitution can enhance the pharmacokinetic and pharmacodynamic properties of drugs.
Eigenschaften
Molekularformel |
C9H9FN4 |
|---|---|
Molekulargewicht |
192.19 g/mol |
IUPAC-Name |
5-(2-fluoro-5-methylphenyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H9FN4/c1-5-2-3-7(10)6(4-5)8-12-9(11)14-13-8/h2-4H,1H3,(H3,11,12,13,14) |
InChI-Schlüssel |
HDIZHYFSVRAUAL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)F)C2=NC(=NN2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


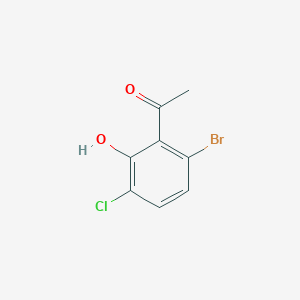
![2-(5-Methylfuran-2-yl)-5-(methylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B15330670.png)
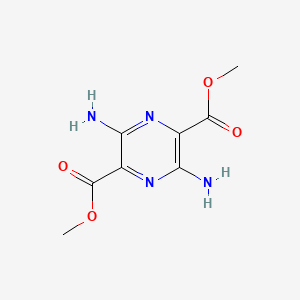
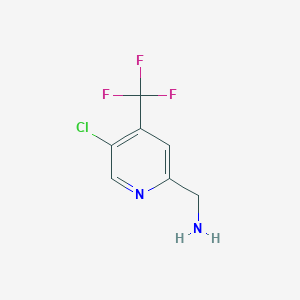
![9-Bromo-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B15330699.png)
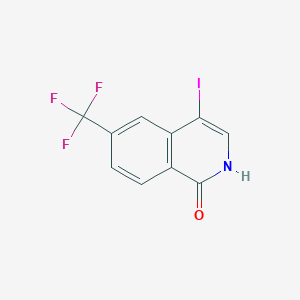
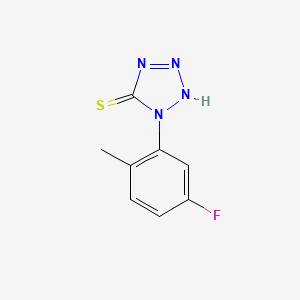
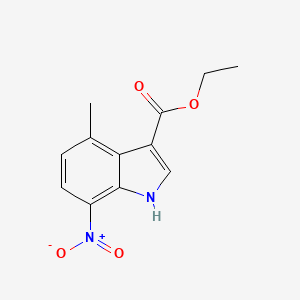

![3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B15330732.png)



